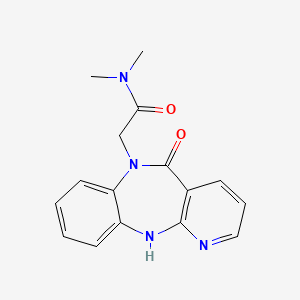![molecular formula C16H14N2O5 B12805863 4-[Acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid CAS No. 7377-15-3](/img/structure/B12805863.png)
4-[Acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 210549: is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is often studied for its potential therapeutic effects and its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 210549 typically involves multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure. The exact synthetic route can vary, but it generally involves the following steps:
Initial Reaction: The starting materials undergo a series of reactions, often involving nucleophilic substitution or electrophilic addition.
Intermediate Formation: The intermediate compounds are then purified and subjected to further reactions, such as oxidation or reduction, to form the desired product.
Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: In an industrial setting, the production of NSC 210549 may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: NSC 210549 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Scientific Research Applications
NSC 210549 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on cellular processes and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including its use in drug development and disease treatment.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of NSC 210549 involves its interaction with specific molecular targets and pathways within cells. This compound may bind to certain receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: NSC 210549 can be compared to other similar compounds based on its chemical structure, reactivity, and applications. Some similar compounds include:
NSC 125973: Known for its use in cancer research and its unique chemical properties.
NSC 123456: Studied for its potential therapeutic effects and its role in various biochemical processes.
Uniqueness: NSC 210549 is unique due to its specific chemical structure and the range of applications it has in various scientific fields. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects make it a valuable compound for research and industrial use.
Properties
CAS No. |
7377-15-3 |
|---|---|
Molecular Formula |
C16H14N2O5 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
4-[acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid |
InChI |
InChI=1S/C16H14N2O5/c1-11(19)17(14-7-5-13(6-8-14)16(20)21)10-12-3-2-4-15(9-12)18(22)23/h2-9H,10H2,1H3,(H,20,21) |
InChI Key |
KHEBBJPFZXQRFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC1=CC(=CC=C1)[N+](=O)[O-])C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)






